molecular formula C11H21NO4S B558357 (R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid CAS No. 244251-20-5

(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

Cat. No. B558357
M. Wt: 263,35 g/mole
InChI Key: HBFKPNZCUUZRLA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, also known as (-)-3-((Boc)amino)-5-(methylthio)pentanoic acid, is an organosulfur compound with a unique structure and a wide range of applications in scientific research. It is a versatile building block in synthetic chemistry, used in the preparation of a variety of compounds, and has been found to have potential therapeutic applications in a variety of fields. In

Scientific Research Applications

Renin Inhibitory Peptides

(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid has been utilized in the synthesis of renin inhibitory peptides. This compound serves as an intermediate for preparing peptides that inhibit human plasma renin, with applications in regulating blood pressure and treating related disorders. Notably, its glycol moiety acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis of the peptidic bond (Thaisrivongs et al., 1987).

Synthesis of trans-4-Methylproline

This compound is also important in synthesizing trans-4-methylproline, a valuable amino acid derivative. The process involves hydrogenation under specific catalyst and solvent systems, demonstrating its potential in the synthesis of complex amino acids and their derivatives (Nevalainen & Koskinen, 2001).

Formation of Arginine Modifications

In another study, the reaction of methylglyoxal with N(α)-tert-butoxycarbonyl (Boc)-arginine was explored, leading to the formation of various arginine modifications. This research is significant for understanding the biochemical interactions and modifications of amino acids in different physiological conditions (Klöpfer, Spanneberg, & Glomb, 2011).

Lipoic Acid Analogs with Enhanced Pharmacological Activity

Lipoic acid analogs, which possess antioxidant and cytoprotective properties, have been synthesized by condensing amino acids with the carboxylic acid moiety of lipoic acid. These analogs, including those derived from (R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, have shown potential in pharmacological applications due to their unique properties (Kates, Casale, Baguisi, & Beeuwkes, 2014).

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKPNZCUUZRLA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

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